
Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide
描述
Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide is a heterocyclic compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a thiazole ring with an ethyl group at the 3-position, a methyl group at the 2-position, and an iodide ion.
作用机制
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their ability to interact with various biological targets due to their aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole compounds are known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s molecular weight of 25915 suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide can be synthesized through the Hantzsch reaction, which involves the cyclization of thioamides with α-halocarbonyl compounds . Another common method is the quaternization of thiazoles by alkylation reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux.
Industrial Production Methods
Industrial production of thiazolium compounds often involves large-scale synthesis using the Hantzsch reaction or quaternization methods. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazolium derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
相似化合物的比较
Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the ethyl and methyl groups.
Imidazolium: Structurally analogous to thiazolium but with a nitrogen atom replacing the sulfur atom.
Benzothiazole: Contains a fused benzene ring, providing different chemical properties and biological activities.
Uniqueness
Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the iodide ion, influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NS.HI/c1-3-7-4-5-8-6(7)2;/h3-5H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURNHNOWSPDPEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SCC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886108 | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54654-71-6 | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54654-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054654716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-4,5-dihydro-2-methylthiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




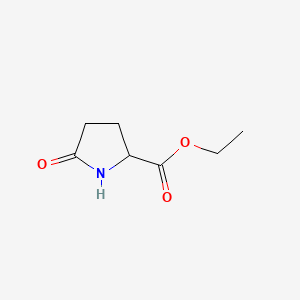
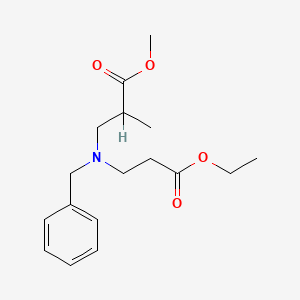

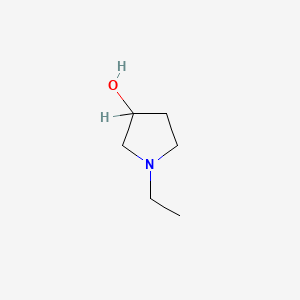
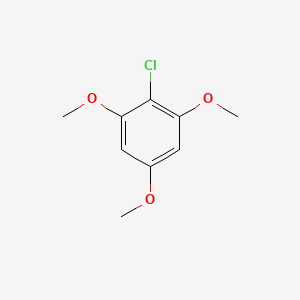
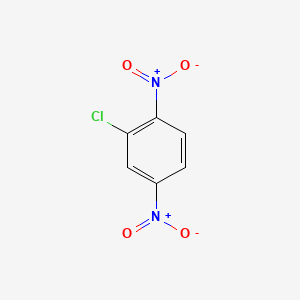


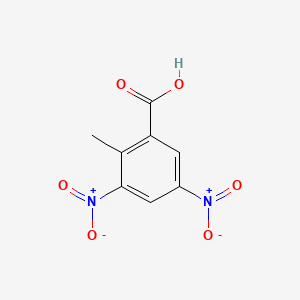


![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)
